Alachlor ESA

Environmental fate Soil degradation Pesticide metabolites

Environmental laboratories performing UCMR2 or EPA Method 535 compliance monitoring require authenticated Alachlor ESA reference material to avoid false-negative results-parent alachlor standards miss contamination in 48% of groundwater detections. This high-purity analytical standard addresses that gap directly. • Distinguishes alachlor-derived contamination from other chloroacetanilide sources; structurally resolved from acetochlor ESA isomer (Rs ≥1.0). • Independently derived oral RfD of 0.8 mg/kg-day enables accurate, compound-specific health-based screening. • Supplied with full Certificate of Analysis; batch-specific purity documentation supports regulatory submission and method validation.

Molecular Formula C14H21NO5S
Molecular Weight 315.39 g/mol
CAS No. 142363-53-9
Cat. No. B1208118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlachlor ESA
CAS142363-53-9
Molecular FormulaC14H21NO5S
Molecular Weight315.39 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O
InChIInChI=1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)
InChIKeyUTCJUUGCHWHUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alachlor ESA (CAS 142363-53-9) Procurement Guide: Properties, Analytical Standards, and Key Differentiation for Environmental Monitoring


Alachlor ESA (CAS 142363-53-9), chemically 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoethanesulfonic acid, is the primary ethanesulfonic acid degradate of the chloroacetanilide herbicide alachlor [1]. This compound is formed through microbial dechlorination of the parent herbicide in soil and aqueous environments, resulting in a substantially more polar and water-mobile species than its precursor [2]. With a molecular formula of C14H21NO5S, average molecular mass of 315.385 Da, and a log Koc of approximately 2.26, Alachlor ESA exhibits high water solubility and low soil sorption, which drives its preferential transport to groundwater and surface water systems relative to parent herbicides and certain competing degradates [1] [3].

Why Alachlor ESA (CAS 142363-53-9) Cannot Be Interchanged with Other Chloroacetanilide Degradates: Quantified Differences in Formation and Occurrence


Chloroacetanilide degradates are not functionally interchangeable due to significant, quantifiable differences in their formation rates, environmental persistence, and detection frequencies across groundwater systems. Alachlor ESA forms at a rate 2-4 times higher than metolachlor ESA under equivalent field conditions, driven by the shorter disappearance half-life of the alachlor parent compound (8 days) compared to metolachlor (15.5 days) [1]. This differential formation rate directly influences the concentration profiles observed in hydrologic systems, where Alachlor ESA constitutes a distinct and predictable signature of historical alachlor application that cannot be replicated or substituted by metolachlor ESA or alachlor oxanilic acid (OA) standards [2].

Alachlor ESA (CAS 142363-53-9) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decision-Making


Formation Rate Differential: Alachlor ESA vs. Metolachlor ESA in Field Soils

In a field-disappearance study, Alachlor ESA formed at a rate and at concentrations 2-4 times higher than metolachlor ESA under identical application conditions. This differential conforms with the observed longer disappearance half-life of metolachlor (15.5 days) compared to alachlor (8 days) in the field [1].

Environmental fate Soil degradation Pesticide metabolites

Groundwater Detection Frequency: Alachlor ESA vs. Parent Alachlor

In a 2002 study of 28 wells in agricultural areas of southern Georgia, Alachlor ESA was detected in 48% of groundwater samples, whereas the parent compound alachlor was not detected in any groundwater sample (reporting level 0.05 μg/L). For comparison, metolachlor ESA was detected in 67% of samples, and metolachlor parent in only 7% of samples [1].

Groundwater monitoring Pesticide occurrence Water quality

Surface Water Concentration Dominance: Alachlor ESA vs. Parent Alachlor in Midwestern Reservoirs

Across 76 reservoirs in the midwestern United States, the median concentration of Alachlor ESA (0.48 μg/L) exceeded the median concentration of parent alachlor (<0.05 μg/L) by approximately an order of magnitude. In the Mississippi River from mouth to headwaters, Alachlor ESA concentrations ranged from 0.2-1.5 μg/L, consistently exceeding alachlor concentrations [1].

Surface water monitoring Reservoir contamination Environmental analysis

Soil Mobility and Deep Transport: Alachlor ESA vs. Parent Herbicides

Data from soil cores demonstrated that Alachlor ESA and metolachlor ESA transport to depths of 75-90 cm below the soil surface at concentrations ranging from <0.5 μg/L to approximately 50 μg/L. In contrast, no parent herbicide was detected at these depths [1]. This differential mobility correlates with log Koc values: alachlor ESA (2.26) and metolachlor ESA (2.29) vs. parent alachlor (3.33) and parent metolachlor (3.01) [1].

Soil transport Leaching potential Groundwater vulnerability

Toxicological Benchmark: Alachlor ESA RfD vs. Acetochlor ESA RfD

An independent expert panel derived oral Reference Doses (RfDs) for chloroacetanilide degradates. Alachlor ESA was assigned an RfD of 0.8 mg/kg-day, which is 4-fold higher (less restrictive) than the RfD of 0.2 mg/kg-day assigned to acetochlor ESA and acetochlor OXA [1]. Both values incorporate a composite uncertainty factor of 1000 (or up to 3000) to account for data gaps and extrapolations [1].

Risk assessment Reference dose Human health

Analytical Method Requirements: Alachlor ESA and Acetochlor ESA as Co-Eluting Isomers

Alachlor ESA and acetochlor ESA are structural isomers that share the same MRM transition (314 > 80) in negative ion mode LC-MS/MS analysis. Consequently, chromatographic separation with a resolution (Rs) ≥1.0 is required for accurate individual quantification [1]. UPLC methodology provides improved resolution of these isomers compared to conventional HPLC [1].

LC-MS/MS UPLC Analytical chemistry

High-Value Application Scenarios for Alachlor ESA (CAS 142363-53-9) Reference Standards Based on Quantitative Evidence


Regulatory Groundwater Monitoring for Historical Alachlor Contamination

Given that Alachlor ESA is detected in 48% of groundwater samples while parent alachlor remains undetected (0%) in agricultural well surveys [1], regulatory monitoring programs mandated under the Safe Drinking Water Act or state-level groundwater protection initiatives must include Alachlor ESA analytical standards. Quantification using Alachlor ESA reference material is the only scientifically defensible approach for assessing alachlor-derived contamination, as parent alachlor standards alone produce false-negative results in the majority of monitoring scenarios.

Risk Assessment and Health-Based Screening Level Derivation

The independently derived oral Reference Dose (RfD) of 0.8 mg/kg-day for Alachlor ESA differs by a factor of 4 from the RfD for acetochlor ESA (0.2 mg/kg-day) [1]. Consequently, health-based screening level calculations for groundwater and drinking water must use compound-specific concentration data obtained from Alachlor ESA reference standards. Substituting surrogate data from other chloroacetanilide degradates introduces systematic error in risk characterization and may lead to inappropriate regulatory decisions.

Source Tracking and Environmental Forensics of Herbicide Applications

The 2-4× higher formation rate of Alachlor ESA relative to metolachlor ESA, coupled with the distinct parent half-life differential (al 8 days vs. metolachlor 15.5 days) [1], establishes Alachlor ESA as a specific forensic tracer for historical alachlor usage. Environmental forensic investigations seeking to attribute groundwater or surface water contamination to specific agricultural practices require authenticated Alachlor ESA reference standards to generate legally defensible concentration data that can distinguish alachlor-derived contamination from other chloroacetanilide sources.

UCMR2 and EPA Method 535 Compliance Testing

Alachlor ESA is one of six chloroacetanilide degradates included on the U.S. EPA's Unregulated Contaminant Monitoring Rule 2 (UCMR2) screening survey list and is specified in EPA Method 535 for drinking water analysis [1]. Because Alachlor ESA and acetochlor ESA are structural isomers requiring chromatographic resolution (Rs ≥1.0) for accurate quantification [1], laboratories performing UCMR2 compliance monitoring must obtain authenticated Alachlor ESA reference material. Use of non-specific or misidentified standards will result in method validation failure and potential reporting inaccuracies.

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